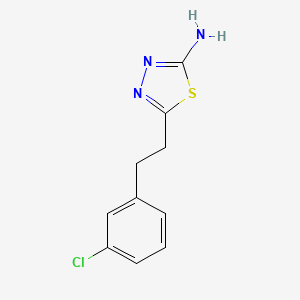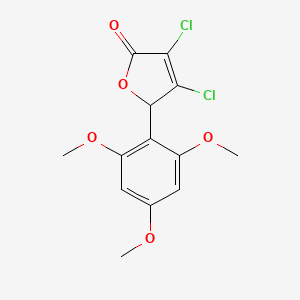
3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one is an organic compound that belongs to the class of furanones
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with a suitable chlorinating agent to introduce the dichloro groups. This is followed by cyclization to form the furanone ring. Common reagents used in these reactions include phosphorus oxychloride (POCl3) and acetic anhydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions might involve the use of hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3
Reduction: H2/Pd-C
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways would depend on the biological context in which the compound is studied. For example, it might inhibit a particular enzyme involved in a disease pathway, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
3,4-Dichlorofuran-2(5H)-one: Lacks the trimethoxyphenyl group.
5-(2,4,6-Trimethoxyphenyl)furan-2(5H)-one: Lacks the dichloro groups.
Uniqueness
The presence of both the dichloro and trimethoxyphenyl groups in 3,4-Dichloro-5-(2,4,6-trimethoxyphenyl)furan-2(5H)-one makes it unique, potentially enhancing its biological activity and making it a valuable compound for research and industrial applications.
属性
分子式 |
C13H12Cl2O5 |
|---|---|
分子量 |
319.13 g/mol |
IUPAC 名称 |
3,4-dichloro-2-(2,4,6-trimethoxyphenyl)-2H-furan-5-one |
InChI |
InChI=1S/C13H12Cl2O5/c1-17-6-4-7(18-2)9(8(5-6)19-3)12-10(14)11(15)13(16)20-12/h4-5,12H,1-3H3 |
InChI 键 |
GZBVYYOCDZCJFL-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=C(C(=C1)OC)C2C(=C(C(=O)O2)Cl)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


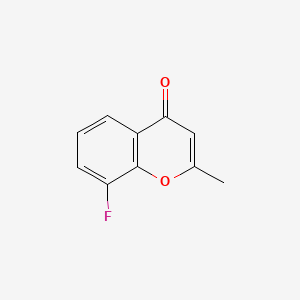

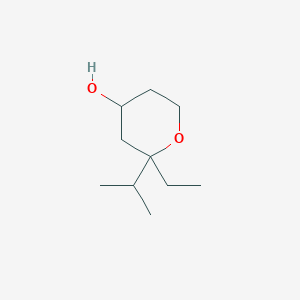
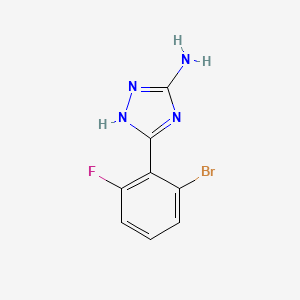
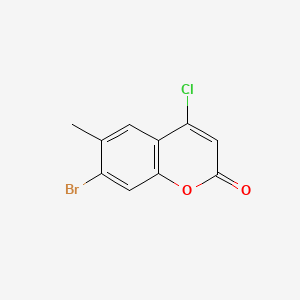
![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
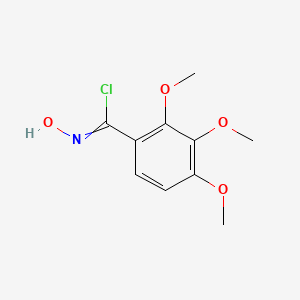
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
![7-Methyl-1-oxaspiro[5.5]undecan-4-ol](/img/structure/B13685407.png)


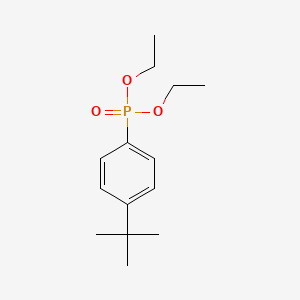
![2-(2-Bromophenyl)-7-methoxyimidazo[1,2-a]pyridine](/img/structure/B13685428.png)
